molecular formula C11H20N2O2 B2423804 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane CAS No. 1250884-66-2; 1427453-91-5

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane

Cat. No.: B2423804
CAS No.: 1250884-66-2; 1427453-91-5
M. Wt: 212.293
InChI Key: IIZSRECJUBGQCE-UHFFFAOYSA-N
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Description

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSRECJUBGQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Setup

A widely reported method involves the UV-induced [2+2] cycloaddition of diallylamine derivatives. As detailed in Organic Syntheses, diallylamine undergoes photochemical cyclization in the presence of CuSO₄·5H₂O (5 mol%) and H₂SO₄ under 254 nm irradiation. The reaction proceeds via a radical mechanism, forming the bicyclo[3.2.0]heptane core. Critical parameters include:

  • Solvent System : Aqueous H₂SO₄ (1 M) ensures protonation of the amine, facilitating radical formation.
  • Light Source : Quartz tubes are essential for UV transmission, with irradiation times exceeding 80 hours for full conversion.

Post-Cyclization Functionalization

Following cyclization, the primary amine at the 6-position is introduced via reductive amination. Hydrogenation of a ketone intermediate using Pd/C or Raney Ni under H₂ (50 psi) achieves this, with yields of 72–85%. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP, yielding the title compound in 89% purity.

Enzymatic Resolution of Norbornene β-Lactam Precursors

Norbornene β-Lactam Synthesis

An alternative route begins with exo-norbornene β-lactam, synthesized via Staudinger cycloaddition between ketenes and imines. Lipase-catalyzed enantioselective ring-opening (e.g., using Candida antarctica lipase B) resolves racemic mixtures, producing enantiopure β-amino esters with >99% ee.

Bicyclization and Functional Group Interconversion

Dihydroxylation of the norbornene core with OsO₄, followed by NaIO₄-mediated cleavage, generates a diketone intermediate. Reductive amination with NaBH₃CN forms the 3-azabicyclo[3.2.0]heptane skeleton, which undergoes Boc protection under standard conditions. This method achieves an overall yield of 63%, with scalability limited by the cost of enzymatic resolution.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages
Photochemical Cyclization Diallylamine UV cyclization, Boc protection 56–72% Scalable, minimal protecting group manipulation
Enzymatic Resolution Norbornene β-lactam Lipase resolution, reductive amination 63% Enantioselective, high optical purity

Industrial-Scale Production and Optimization

Catalytic Hydrogenation

Industrial protocols favor catalytic hydrogenation for amine introduction. For example, hydrogenation of a nitrile precursor over Ra-Ni at 100°C and 50 bar H₂ affords the 6-amino group with 78% efficiency. Boc protection is then performed in a flow reactor to enhance mixing and reduce reaction time.

Solvent and Temperature Effects

  • Solvent Choice : THF and DCM are optimal for Boc protection, minimizing side reactions.
  • Temperature Control : Maintaining 0–5°C during Boc₂O addition prevents exothermic decomposition.

Q & A

Q. What are the established synthetic routes for 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane, and how do they compare in terms of yield and scalability?

The primary method involves intermolecular [2+2] photocycloaddition between maleic anhydride and N-protected 3-pyrroline, followed by Boc protection and functional group transformations. Sensitized photocycloaddition using visible-light triplet sensitizers (e.g., xanthone derivatives) improves regioselectivity and avoids side reactions from UV irradiation . Alternative routes include skeletal editing of epoxides or aziridines derived from strained bicyclic precursors, though yields vary (40–75%) depending on substituent steric effects . Scalability is limited by photochemical setups; batch reactors with optimized light penetration are recommended for gram-scale synthesis.

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm bicyclic scaffold integrity, with characteristic shifts for Boc (δ ~1.4 ppm for tert-butyl) and amine protons (δ ~2.8–3.2 ppm). NOESY experiments resolve stereochemistry in substituted derivatives .
  • X-ray Crystallography : Resolves absolute configuration, critical for bioactive analogs. For example, 3-azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives crystallize in orthorhombic systems with defined dihedral angles .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies purity (>95%) and detects hydrolyzed Boc byproducts .

Q. What are the key challenges in maintaining stability during storage and handling of this compound?

The Boc group is susceptible to acidic or basic conditions. Storage at −20°C under inert atmosphere (argon) in anhydrous solvents (e.g., DCM) prevents decomposition. Amine functionality may oxidize; addition of stabilizers like BHT (0.1%) is advised for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral auxiliaries or asymmetric catalysis are employed:

  • Chiral Pool Strategy : Use (1R,5R)- or (1S,5S)-configured starting materials (e.g., L-proline derivatives) to induce stereochemistry during cycloaddition .
  • Catalytic Asymmetric Photocycloaddition : Ru(bpy)_3$$^{2+}-based photosensitizers with chiral ligands (e.g., Binap) yield enantiomeric excess (ee) up to 85% in model systems, though substrate scope remains limited .

Q. What strategies optimize regioselectivity in functionalizing the bicyclo[3.2.0]heptane scaffold?

  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) at C6 direct electrophilic attacks to C6. For example, nitration of 6-oxo derivatives occurs exclusively at C7 .
  • Steric Guidance : Bulky substituents at C3 (e.g., Boc) hinder reactivity at proximal positions, favoring C5/C6 modifications .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) on brominated derivatives enables C–C/C–N bond formation with >90% regiocontrol .

Q. How do structural modifications impact the biological activity of 3-azabicyclo[3.2.0]heptane derivatives?

  • GABA Analogues : 6-Carboxy derivatives exhibit GABAB_B receptor agonism (EC50_{50} ~150 nM) due to conformational mimicry of the folded GABA structure .
  • Antiprotozoal Agents : N-Alkylamino substituents at C6 enhance activity against Trypanosoma brucei (IC50_{50} <1 µM) by improving membrane permeability .
  • Enzyme Inhibition : 7-Oxo derivatives act as cathepsin inhibitors (Ki_i ~2 nM) via covalent binding to catalytic cysteine residues .

Q. What computational methods predict the reactivity and stereochemical outcomes of reactions involving this scaffold?

  • DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies for photocycloadditions, identifying favored endo/exo pathways .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding for GABA analogues, guiding rational design of high-affinity derivatives .
  • Docking Studies (AutoDock Vina) : Evaluates steric compatibility of substituted derivatives with enzyme active sites (e.g., cathepsin L) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for photocycloaddition-based syntheses?

Conflicting yields (30–85%) arise from:

  • Light Source Variability : LED vs. Hg lamp setups differ in wavelength precision and intensity, affecting reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (MeCN) improve sensitizer activity but may quench excited states via H-bonding. Mixed solvents (MeCN/DCM 1:1) balance reactivity .
  • Oxygen Sensitivity : Trace O2_2 acts as a triplet quencher; rigorous degassing (freeze-pump-thaw cycles) increases yields by 20–30% .

Methodological Innovations

Q. What novel synthetic technologies enhance access to 3-azabicyclo[3.2.0]heptane derivatives?

  • Continuous Flow Photochemistry : Enables scalable, reproducible synthesis with real-time monitoring (e.g., UV-Vis spectroscopy) to optimize light exposure .
  • Electrochemical Functionalization : Anodic oxidation of C–H bonds introduces hydroxyl or amino groups without stoichiometric oxidants .
  • Biocatalytic Desymmetrization : Lipases (e.g., CAL-B) resolve racemic mixtures of dihydroxy intermediates with ee >98% .

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